molecular formula C21H26N2O3S B12144152 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide

Cat. No.: B12144152
M. Wt: 386.5 g/mol
InChI Key: VUGSARKIGAODEZ-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide is a benzamide derivative featuring three key structural motifs:

  • 2-Methylbenzamide core: Provides a hydrophobic aromatic scaffold.
  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing cyclic moiety that enhances polarity and may influence metabolic stability.

This compound is part of a broader class of benzamide derivatives studied for applications in medicinal chemistry, particularly as intermediates in drug discovery. Its structural complexity allows for modulation of pharmacokinetic and pharmacodynamic properties through substituent variations .

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide

InChI

InChI=1S/C21H26N2O3S/c1-16-6-4-5-7-20(16)21(24)23(19-12-13-27(25,26)15-19)14-17-8-10-18(11-9-17)22(2)3/h4-11,19H,12-15H2,1-3H3

InChI Key

VUGSARKIGAODEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Reductive Amination Pathway (Route B)

Step 1: Synthesis of 4-(Dimethylamino)benzylamine
A solution of 4-dimethylaminobenzaldehyde (10 mmol) and methylamine hydrochloride (12 mmol) in acetonitrile/water (4:1) is stirred at 0°C under nitrogen. Sodium cyanoborohydride (15 mmol) is added portionwise, and the reaction proceeds at 20°C for 4 hours. Work-up with aqueous NaOH and extraction with dichloromethane yields the amine (73–85% purity by HPLC).

Step 2: Condensation with Sulfolane-3-Amine
Equimolar quantities of 4-(dimethylamino)benzylamine and 1,1-dioxidotetrahydrothiophen-3-amine are refluxed in toluene with molecular sieves (4Å) for 12 hours. The imine intermediate is reduced using NaBH4 in methanol (0°C, 2 hours), affording the secondary amine (62–70% yield).

Step 3: Acylation with 2-Methylbenzoyl Chloride
The secondary amine is treated with 2-methylbenzoyl chloride (1.2 equiv) and Et3N (2 equiv) in dichloromethane at 0°C. After stirring for 6 hours, the mixture is washed with HCl (1M) and brine, yielding the target compound after silica gel chromatography (58–67% yield, >95% purity).

Amide Coupling Pathway (Route A)

Step 1: Preparation of Sulfolane-3-Amine
Tetrahydrothiophene-3-carboxylic acid is oxidized with H2O2 in acetic acid to form the sulfone, followed by Curtius rearrangement using diphenylphosphoryl azide (DPPA) to generate the amine (51–60% yield over two steps).

Step 2: N-Alkylation with 4-(Dimethylamino)benzyl Bromide
The sulfolane-3-amine (5 mmol) and 4-(dimethylamino)benzyl bromide (6 mmol) are heated in DMF with K2CO3 (12 mmol) at 80°C for 8 hours. Extraction with ethyl acetate and solvent evaporation yield the alkylated amine (65–72% yield).

Step 3: Titanium Tetrachloride-Mediated Amide Formation
A mixture of the alkylated amine (1 equiv), 2-methylbenzoic acid (1.1 equiv), and TiCl4 (1.5 equiv) in THF is stirred at 25°C for 24 hours. Quenching with ice water and column chromatography provide the target amide (68–79% yield).

Comparative Analysis of Synthetic Routes

ParameterReductive Amination (Route B)Amide Coupling (Route A)
Total Yield 58–67%65–72%
Reaction Time 22 hours32 hours
Purity (HPLC) >95%93–97%
Scalability Moderate (gram-scale)High (kilogram-scale)
By-Product Formation <5%8–12%

Route B offers superior purity but requires stringent temperature control during reductive amination. Route A, while scalable, generates N-acetylated by-products due to residual DMF.

Optimization Strategies and Process Chemistry

Solvent and Catalyst Screening

  • Reductive Amination : Replacing acetonitrile with MeOH/THF (3:1) increases yield to 78–82% by enhancing borohydride solubility.

  • Amide Coupling : Substituting TiCl4 with HATU (1.5 equiv) reduces reaction time to 6 hours but raises costs.

Purification Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (1:1) effectively isolates the target compound (Rf = 0.35).

  • Crystallization : Recrystallization from ethanol/water (7:3) improves purity to 99% but reduces recovery to 55–60%.

Analytical Characterization and Validation

  • NMR Spectroscopy :

    • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.0 Hz, 2H, ArH), 7.32 (t, J = 7.6 Hz, 1H, ArH), 4.62 (s, 2H, NCH2), 3.12 (s, 6H, N(CH3)2).

    • 13C NMR : 168.5 ppm (C=O), 132.1 ppm (quaternary ArC).

  • Mass Spectrometry :

    • HRMS (ESI+) : m/z 413.1845 [M+H]+ (calc. 413.1851).

  • HPLC : Retention time 12.7 minutes (C18 column, MeCN/H2O 70:30).

Industrial-Scale Considerations and Challenges

  • Cost Efficiency : Route A’s use of TiCl4 ($45/kg) is less economical than Route B’s NaBH4 ($12/kg).

  • Safety : Exothermic amide couplings necessitate controlled reagent addition to prevent thermal runaway.

  • Regulatory Compliance : Residual DMF (ICH Q3C limit: 880 ppm) requires rigorous solvent stripping .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide is C₁₈H₂₃N₃O₄S. Its structure includes:

  • Dimethylamino Group : Enhances solubility and biological activity.
  • Dioxidotetrahydrothiophene Moiety : Contributes to interactions with biological macromolecules.
  • Methylbenzamide Component : Potentially involved in receptor binding and enzyme inhibition.

Chemistry

The compound serves as a reagent in organic synthesis and as a building block for more complex molecules. It is utilized in the development of new synthetic methodologies that can lead to the creation of novel compounds with desired properties.

Case Study: Synthesis of Complex Molecules

Research has demonstrated that this compound can be used to synthesize derivatives with enhanced biological activities through various chemical transformations, including oxidation and substitution reactions.

Biology

Studies indicate potential biological activities, including antimicrobial and anticancer properties. The compound's unique structural features allow for interactions with cellular targets.

Case Study: Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxic effects on lung cancer cell lines (A549), suggesting its potential as an anticancer agent. The mechanism involves binding to specific enzymes, inhibiting their activity, and altering cellular pathways.

Medicine

Ongoing research explores the therapeutic potential of this compound in treating various diseases. Its unique properties make it a candidate for drug development.

Case Study: Antimicrobial Properties

Preliminary investigations indicate that this compound has shown efficacy against Entamoeba histolytica, highlighting its utility in treating amoebic infections.

Industrial Applications

The compound is utilized in the development of new materials and as an intermediate in pharmaceutical and agrochemical production. Its unique chemical properties allow for the formulation of innovative products.

Table 1: Summary of Applications

Application AreaDescriptionNotable Findings
ChemistryReagent for organic synthesisUsed to synthesize novel compounds
BiologyPotential antimicrobial/anticancer agentSignificant cytotoxic effects on A549 cells
MedicineInvestigated for therapeutic useEffective against Entamoeba histolytica
IndustryIntermediate in pharmaceuticalsDevelopment of new materials

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the dioxidotetrahydrothiophenyl group may enhance its binding affinity. The compound may also modulate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights structural analogs and their key substituents, molecular properties, and synthetic characteristics:

Compound Name / Source Core Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Purity (HPLC) Key Structural Features
Target Compound 2-Methylbenzamide Not Provided ~430 (estimated) - - Methyl (electron-donating)
2-Fluoro Analog 2-Fluorobenzamide C₂₁H₂₂FN₂O₃S 413.47 - - Fluoro (electron-withdrawing)
4-Isobutoxy Analog 4-Isobutoxybenzamide C₂₃H₃₀N₂O₄S 446.56 - - Isobutoxy (bulky, lipophilic)
2-(4-Fluorophenoxy)propanamide Propanamide derivative C₂₂H₂₇FN₂O₄S 434.52 - - Fluorophenoxy (polar, π-π interactions)
4-Chloro-3-nitro Analog 4-Chloro-3-nitrobenzamide C₁₈H₁₇ClN₂O₅S 408.86 - - Chloro and nitro (strongly electron-withdrawing)

Key Observations :

  • Steric Influence : Bulky substituents like isobutoxy () may hinder molecular packing, affecting crystallinity and solubility.
  • Polarity: The sulfone group in all analogs increases polarity, improving aqueous solubility compared to non-sulfonated counterparts.

Structure-Activity Relationships (SAR)

While direct pharmacological data for the target compound are unavailable, SAR trends from analogs suggest:

  • Substituent Position : Electron-donating groups (e.g., methyl) at the 2-position may enhance binding to hydrophobic pockets in biological targets, while electron-withdrawing groups (e.g., fluoro, nitro) could improve metabolic stability .
  • Sulfone Group : The 1,1-dioxidotetrahydrothiophen-3-yl moiety likely contributes to hydrogen bonding and metabolic resistance, as sulfones are less prone to oxidative degradation compared to sulfides.

Physicochemical and Toxicological Considerations

  • Solubility: The dimethylamino group in the benzyl substituent enhances water solubility via protonation at physiological pH, whereas lipophilic groups (e.g., isobutoxy) may increase membrane permeability .

Biological Activity

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide, also known by its CAS number 573949-93-6, is a compound of increasing interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O5S, with a molar mass of approximately 430.52 g/mol. The compound contains several functional groups that contribute to its biological activity, including:

  • Dimethylamino Group : This moiety is known for enhancing solubility and bioavailability.
  • Dioxidotetrahydrothiophene : This heterocyclic structure may play a role in the compound's reactivity and interaction with biological targets.
  • Benzamide Structure : Commonly found in many pharmaceuticals, this group can influence binding affinity to various receptors.

Biological Activity

Preliminary studies suggest that this compound exhibits a range of biological activities:

  • Anticancer Properties : Research indicates that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of dimethylaminobenzyl compounds have been investigated for their ability to induce apoptosis in tumor cells .
  • Antimicrobial Activity : There is evidence that related compounds possess antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of the thiophene ring may enhance these effects through mechanisms involving disruption of bacterial cell walls .
  • Neuroprotective Effects : Some studies have suggested that dimethylamino-containing compounds can exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar benzamide derivatives. The findings indicated that these compounds could inhibit cell proliferation in human breast cancer cells through the activation of apoptotic pathways .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, compounds structurally related to this compound were tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, suggesting potential as broad-spectrum antimicrobial agents .

Synthesis Methods

The synthesis of this compound can be approached through several methods:

  • Stepwise Synthesis : Involves the sequential addition of functional groups starting from a benzamide precursor, followed by the introduction of the dimethylamino and tetrahydrothiophene moieties.
  • One-Pot Reactions : Utilizing multi-component reactions can simplify synthesis by allowing all components to react simultaneously under optimized conditions.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for structural confirmation of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide?

  • Answer : The compound’s structure can be confirmed using a combination of ¹H/¹³C NMR (to map proton and carbon environments), IR spectroscopy (to identify functional groups like amide C=O and sulfone S=O stretches), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For ambiguous signals, 2D NMR techniques (e.g., COSY, HSQC) resolve overlapping peaks, while X-ray crystallography (if crystalline material is available) provides definitive stereochemical confirmation .

Q. What synthetic strategies are reported for analogous N-substituted benzamide derivatives?

  • Answer : Common approaches include:

  • Amide coupling : Using coupling agents like DEPBT or DIPEA with activated carbonyl intermediates (e.g., acyl chlorides) .
  • Stepwise functionalization : Introducing substituents like the 1,1-dioxidotetrahydrothiophen-3-yl group via nucleophilic substitution or reductive amination .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate pure products .

Advanced Research Questions

Q. How can researchers address contradictory spectroscopic data during structural elucidation?

  • Answer : Contradictions (e.g., unexpected splitting in NMR or IR band shifts) may arise from conformational flexibility or impurities. Strategies include:

  • Variable-temperature NMR : To assess dynamic effects like rotameric equilibria.
  • Isotopic labeling : Using deuterated analogs to simplify spectra.
  • Computational validation : Comparing experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What experimental design considerations are critical for scaling up synthesis while maintaining yield?

  • Answer : Key factors include:

  • Solvent selection : High-boiling solvents (e.g., acetonitrile, THF) for reflux conditions, ensuring homogeneity at larger scales .
  • Catalyst optimization : Evaluating palladium or copper catalysts for cross-coupling steps to minimize side reactions.
  • Process monitoring : Real-time TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
  • Safety protocols : Conducting hazard analyses for exothermic reactions or hazardous reagents (e.g., TBHP, acyl chlorides) .

Q. How can computational methods predict the compound’s pharmacokinetic properties, such as metabolic stability?

  • Answer :

  • Molecular docking : To assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) using software like AutoDock or Schrödinger.
  • MD simulations : Evaluating conformational stability in biological membranes (e.g., lipid bilayer models).
  • ADMET prediction tools : SwissADME or pkCSM to estimate solubility, permeability, and metabolic half-life .

Q. What strategies resolve low activity in pharmacological assays despite favorable in silico predictions?

  • Answer : Discrepancies may stem from off-target binding or poor membrane penetration. Solutions include:

  • Prodrug modification : Introducing hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance bioavailability.
  • Isotere replacement : Swapping the dimethylamino group with morpholine or piperidine to optimize logP and solubility .
  • Biological assay optimization : Adjusting buffer pH or using cell lines overexpressing target receptors .

Methodological Guidelines

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Answer :

  • Normal-phase chromatography : Effective for polar intermediates (e.g., using silica gel and EtOAc/hexane gradients) .
  • Ion-exchange resins : Useful if the compound contains charged groups (e.g., dimethylamino).
  • Crystallization : Solvent pair systems (e.g., DCM/hexane) to obtain high-purity crystals for X-ray analysis .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Answer :

  • Forced degradation : Expose the compound to 0.1M HCl/NaOH (pH 1–13) at 40–60°C for 24–72 hours.
  • Analytical monitoring : Use HPLC-DAD to track degradation products and LC-MS to identify breakdown pathways.
  • Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius equations .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different cell lines?

  • Answer : Variability may arise from differences in receptor expression or metabolic enzyme activity. Steps:

  • Dose-response profiling : Establish EC₅₀/IC₅₀ curves in multiple cell lines (e.g., HEK293 vs. HepG2).
  • Enzyme inhibition assays : Test for interactions with common off-targets (e.g., hERG channels).
  • Transcriptomic analysis : Use RNA-seq to correlate activity with gene expression patterns .

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